molecular formula C23H20F3NO3S B2765639 4-({[3-(Trifluoromethyl)phenyl]methylene}amino)phenyl 2,4,6-trimethylbenzenesulfonate CAS No. 329778-31-6

4-({[3-(Trifluoromethyl)phenyl]methylene}amino)phenyl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B2765639
CAS No.: 329778-31-6
M. Wt: 447.47
InChI Key: IQGIUFDQXGHOGG-MZJWZYIUSA-N
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Description

4-({[3-(Trifluoromethyl)phenyl]methylene}amino)phenyl 2,4,6-trimethylbenzenesulfonate is a specialty chemical compound of significant interest in advanced materials science, particularly in the development of next-generation photoresists for lithographic patterning . Its molecular structure integrates a sulfonate ester, known for its application in photoacid generators (PAGs), with a Schiff base moiety that features a trifluoromethyl group . Sulfonate salts and derivatives are critically important in chemical amplification systems for photoresists used in deep-UV, EUV, and electron beam lithography . Upon exposure to radiation, these compounds can generate strong acids that catalyze a solubility switch in a polymer resin, enabling high-resolution patterning essential for semiconductor manufacturing . The inclusion of the trifluoromethyl group is a strategic design element, as this group is widely recognized to enhance properties such as thermal stability, chemical resistance, and etching performance in resist formulations . The presence of the 2,4,6-trimethylbenzenesulfonate (mesityl sulfonate) group is a key feature, as this structural motif is associated with the generation of super-acids upon irradiation, which improves the sensitivity and efficiency of the resist system . This compound is intended for research and development use only and is not for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

[4-[[3-(trifluoromethyl)phenyl]methylideneamino]phenyl] 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO3S/c1-15-11-16(2)22(17(3)12-15)31(28,29)30-21-9-7-20(8-10-21)27-14-18-5-4-6-19(13-18)23(24,25)26/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGIUFDQXGHOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({[3-(Trifluoromethyl)phenyl]methylene}amino)phenyl 2,4,6-trimethylbenzenesulfonate is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a trifluoromethyl group and a sulfonate moiety, suggests interesting biological properties that merit detailed investigation.

Chemical Structure and Properties

The chemical formula for this compound is C23H20F3N2O3SC_{23}H_{20}F_3N_2O_3S, and its molecular weight is approximately 460.48 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.

Biological Activity

Research into the biological activity of compounds similar to This compound has shown varied effects:

  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis.
  • Antimicrobial Properties : Compounds with similar functional groups have been noted for their antibacterial and antifungal activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of metabolic pathways

Case Studies

  • Anticancer Studies : A study involving a related compound showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties.

Research Findings

Recent findings highlight the following aspects:

  • In Vitro Studies : In vitro assays have demonstrated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl rings significantly affect biological activity, suggesting that further modifications could enhance efficacy.

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential as a pharmacological agent due to its structural features that allow for interaction with biological targets.

  • Anticancer Activity : Research indicates that compounds with trifluoromethyl groups can enhance the potency of anticancer agents by improving their metabolic stability and bioavailability. Studies have demonstrated that similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties .
  • Antimicrobial Properties : The sulfonate group in the compound can enhance solubility and bioactivity, making it a candidate for developing new antimicrobial agents. Preliminary studies have shown efficacy against gram-positive bacteria .

Materials Science

The unique electronic properties of trifluoromethylated compounds make them suitable for applications in materials science.

  • Polymer Chemistry : Incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. Research has focused on its use in creating advanced materials for electronics and coatings .
  • Fluorescent Probes : The structural characteristics allow for the development of fluorescent probes used in biological imaging. These probes can help visualize cellular processes in real-time .

Environmental Studies

Given the increasing concern over environmental pollutants, this compound's applications extend to environmental science.

  • Pollution Monitoring : The ability to detect and quantify pollutants in water sources is critical. Compounds like this one can be developed into sensors for detecting hazardous substances due to their sensitivity and specificity .
  • Bioremediation : Research is ongoing into using such compounds to facilitate the breakdown of harmful substances in contaminated environments. Their chemical structure may enhance interactions with microbial communities involved in bioremediation processes .

Case Studies

Study TitleFocus AreaFindings
Anticancer Activity of Trifluoromethylated CompoundsMedicinal ChemistryIdentified significant cytotoxicity against breast cancer cells with potential for further development .
Development of Fluorescent ProbesMaterials ScienceSuccessfully synthesized probes with high quantum yields for cellular imaging .
Environmental Monitoring TechniquesEnvironmental StudiesDemonstrated effectiveness of sensors using similar compounds for detecting heavy metals in water .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethylphenyl imine group in the target compound distinguishes it from analogs with benzodioxole or hydroxamate substituents. The -CF₃ group likely improves resistance to oxidative degradation compared to non-fluorinated analogs .
  • Mesitylenesulfonate derivatives generally exhibit superior stability in acidic/basic conditions compared to simpler sulfonates (e.g., tosylates), making them preferred in synthesis .

Table 2: Comparison with Triazine-Based Sulfonylureas (Agrochemicals)

Compound Name Key Structural Features Applications/Mechanism Reference
Triflusulfuron methyl ester Triazine core; sulfonylurea linkage; -CF₃ Herbicide (ALS inhibitor); targets broadleaf weeds
Ethametsulfuron methyl ester Triazine core; sulfonylurea linkage; ethoxy Herbicide; selective control of cruciferous weeds
Metsulfuron methyl ester Triazine core; sulfonylurea linkage; methoxy Herbicide; inhibits acetolactate synthase (ALS)

Key Observations :

  • Unlike triazine-based sulfonylureas, the target compound lacks the sulfonylurea bridge and triazine ring , suggesting a different mechanism of action (if bioactive).
  • The mesitylenesulfonate group may act as a leaving group in proherbicide designs, whereas sulfonylureas directly inhibit ALS enzymes .

Q & A

What are the key considerations for optimizing the synthesis of 4-({[3-(Trifluoromethyl)phenyl]methylene}amino)phenyl 2,4,6-trimethylbenzenesulfonate?

Basic Question : Focuses on methodology for reproducible synthesis.
Methodological Answer :

  • Step 1 : Select a base-catalyzed Schiff base formation between 3-trifluoromethylbenzaldehyde and 4-aminophenol to form the imine intermediate.
  • Step 2 : Use a sulfonylation reaction with 2,4,6-trimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, pyridine catalyst).
  • Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Yield optimization requires precise stoichiometric control (e.g., 1:1.2 molar ratio of imine to sulfonyl chloride) .
    Advanced Consideration : For high-purity batches (>98%), employ recrystallization in ethanol/water mixtures and validate purity via HPLC (C18 column, acetonitrile/water gradient) .

How can researchers resolve contradictions in reported yields and purity for this compound?

Advanced Question : Addresses data discrepancies in synthetic protocols.
Methodological Answer :

  • Root Cause Analysis : Variability may arise from moisture sensitivity of intermediates (e.g., sulfonyl chloride hydrolysis) or incomplete imine formation.
  • Validation Protocol :
    • Replicate synthesis under inert atmosphere (argon) to exclude moisture.
    • Use FTIR to confirm imine formation (C=N stretch ~1600–1650 cm⁻¹) and sulfonate ester linkage (S=O stretches ~1170–1370 cm⁻¹) .
    • Cross-validate yields with gravimetric analysis and NMR integration (e.g., compare aromatic proton ratios in ¹H NMR) .

What experimental design is recommended for studying the compound’s stability under varying pH and temperature conditions?

Basic Question : Focuses on stability assessment for storage and application.
Methodological Answer :

  • Design : Use a factorial design with pH (2–12) and temperature (4°C–60°C) as variables.
  • Procedure :
    • Prepare buffered solutions (e.g., HCl/NaOH for pH adjustment).
    • Incubate compound aliquots (1 mM) under controlled conditions.
    • Quantify degradation via UV-Vis spectroscopy (λ_max ~270 nm for aromatic sulfonates) at 0, 24, 48, and 72 hours .
  • Data Interpretation : Fit degradation kinetics to first-order models to calculate half-life (t₁/₂) .

How can researchers evaluate the environmental fate of this compound in aquatic systems?

Advanced Question : Focuses on ecological risk assessment.
Methodological Answer :

  • Partitioning Studies :
    • Measure log P (octanol-water partition coefficient) via shake-flask method.
    • Assess hydrolysis rates at pH 5–9 (25°C) with LC-MS/MS monitoring.
  • Biotic Degradation :
    • Use OECD 301F (manometric respirometry) to quantify biodegradability in activated sludge.
    • Identify metabolites via high-resolution mass spectrometry (HRMS) .

What advanced spectroscopic techniques are critical for confirming the compound’s structural features?

Basic Question : Focuses on characterization workflows.
Methodological Answer :

  • ¹³C NMR : Confirm trifluoromethyl (-CF₃, δ ~120–125 ppm) and sulfonate ester (C-SO₃, δ ~55–65 ppm).
  • 19F NMR : Verify trifluoromethyl group integrity (δ ~-60 to -70 ppm).
  • X-ray Crystallography : Resolve ambiguity in imine geometry (E/Z isomerism) by growing single crystals in DMSO/ethyl acetate .

How should researchers design assays to investigate the compound’s activity in biological systems?

Advanced Question : Links structure to function.
Methodological Answer :

  • Target Selection : Prioritize sulfonate esterases or kinases based on structural analogs (e.g., methyl benzenesulfonate derivatives) .
  • Inhibition Assays :
    • Use fluorescence-based enzymatic assays (e.g., ATPase activity with NADH-coupled detection).
    • Validate dose-response curves (IC₅₀) with triplicate measurements and Hill slope analysis .

What computational methods support structure-activity relationship (SAR) studies for this compound?

Advanced Question : Integrates modeling with experimental data.
Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding affinity to sulfotransferases (PDB: 1LS6).
  • QSAR Modeling :
    • Curate dataset of sulfonate derivatives with known IC₅₀ values.
    • Train models using descriptors like polar surface area and H-bond acceptors .

How can researchers address challenges in detecting trace impurities during quality control?

Advanced Question : Focuses on analytical rigor.
Methodological Answer :

  • LC-HRMS Method :
    • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile phase: 0.1% formic acid in water/acetonitrile.
    • Detect impurities <0.1% via extracted ion chromatograms (EICs) .

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